ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate
Description
Ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Properties
IUPAC Name |
ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-27-17(26)16-15(13-5-3-4-6-14(13)24-16)25-18(29)23-11-7-9-12(10-8-11)28-19(20,21)22/h3-10,24H,2H2,1H3,(H2,23,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQYSNCRVUMVNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Cyclization
A common route to 2-carboxylated indoles involves the formation of a triazole intermediate followed by photolytic cyclization. For example, ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate was synthesized via UV irradiation (254 nm) of a triazole precursor in acetonitrile, yielding a planar indole system after flash chromatography. Adapting this method, ethyl 3-nitro-1H-indole-2-carboxylate could be synthesized through nitration, followed by reduction to the amine.
Key conditions :
Alternative Route: Leimgruber-Batcho Indole Synthesis
This method employs o-nitrotoluene derivatives condensed with DMF-dimethylacetal to form enamines, followed by cyclization under reducing conditions. For instance, ethyl 2-[(E)-2-(2-methylphenyl)ethenyl]indole-3-carboxylate was prepared using NaH in THF, demonstrating compatibility with ester functionalities.
Thioureido Group Installation
Coupling with 4-(Trifluoromethoxy)phenyl Isothiocyanate
The 3-aminoindole intermediate reacts with 4-(trifluoromethoxy)phenyl isothiocyanate in anhydrous THF or DMF, facilitated by a base such as triethylamine (Scheme 1). This method mirrors the synthesis of ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanamido]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, where thioureas formed via amine-isothiocyanate coupling achieved 65–78% yields.
Optimized conditions :
- Solvent: Anhydrous THF
- Temperature: 0°C to room temperature
- Base: Triethylamine (1.2 equiv)
- Reaction time: 12–24 hours
Mechanistic insight :
The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea product.
Alternative Method: Thiophosgene-Mediated Coupling
If the isothiocyanate is unavailable, the thioureido group can be introduced via reaction of the amine with thiophosgene (CSCl₂) and subsequent treatment with 4-(trifluoromethoxy)aniline. This two-step process, though less efficient, avoids handling volatile isothiocyanates.
Purification and Characterization
Chromatographic Separation
Flash chromatography (hexane:ethyl acetate, 4:1) effectively removes unreacted starting materials, as demonstrated in the purification of ethyl 1-benzenesulfonyl-2-[(E)-2-(2-methylphenyl)ethenyl]indole-3-carboxylate.
Recrystallization
Recrystallization from chloroform or methanol yields crystalline products suitable for X-ray analysis, critical for confirming regiochemistry.
Spectroscopic Validation
- ¹H NMR : Aromatic protons of the indole (δ 7.2–8.1 ppm), ester methylene (δ 4.3–4.5 ppm), and thioureido NH (δ 9.8–10.2 ppm).
- HRMS : Expected [M+Na]⁺ at m/z 454.0923 (C₂₀H₁₆F₃N₃O₃S + Na⁺).
Challenges and Side Reactions
Competing Urea Formation
Trace moisture leads to urea byproducts via reaction with isocyanates. Strict anhydrous conditions (molecular sieves, inert atmosphere) are essential.
Scalability and Industrial Feasibility
The coupling reaction is scalable, as evidenced by multi-gram syntheses of analogous compounds. Continuous-flow systems could enhance safety and efficiency for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate has shown promise in various pharmacological applications:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated using the National Cancer Institute's protocols, showing promising results in inhibiting tumor cell growth.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Its structural features may contribute to antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Chemical Biology
As a building block in organic synthesis, this compound is utilized in:
- Synthesis of Novel Indole Derivatives : These derivatives can be screened for various biological activities, expanding the library of compounds for drug discovery.
- Mechanistic Studies : Understanding how this compound interacts with biological targets can provide insights into its mechanism of action and inform further drug design.
Case Study 1: Anticancer Activity Assessment
A study conducted by the National Cancer Institute evaluated the cytotoxic effects of this compound against a panel of cancer cell lines. The results indicated an average growth inhibition rate of approximately 50% at concentrations around 10 µM, highlighting its potential as an anticancer agent .
Case Study 2: Mechanistic Insights
Research focusing on the interaction of this compound with specific enzymes revealed that it could act as a competitive inhibitor. This was demonstrated through enzyme kinetics studies where varying concentrations of the compound were shown to affect enzyme activity significantly .
Mechanism of Action
The mechanism of action of ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors in the body, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its targets. The carbamothioylamino group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and enhancing its biological activity.
Comparison with Similar Compounds
Ethyl 3-[[4-(trifluoromethoxy)phenyl]carbamothioylamino]-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: This compound also contains an indole ring and a thiourea group but differs in the substituents on the phenyl ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have a similar indole core but different functional groups, leading to distinct biological activities.
The uniqueness of ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
Ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C16H16F3N3O2S
- Molecular Weight : 373.37 g/mol
- CAS Number : 312751-53-4
The compound features a trifluoromethoxy group, an indole moiety, and a thiourea functional group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For example:
- Antibacterial Activity : Compounds with thiourea and indole structures have shown varied efficacy against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated minimum inhibitory concentrations (MICs) ranging from 15.67 to 31.25 µM against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's derivatives have been tested against fungal strains, showing MICs comparable to standard antifungals like amphotericin B .
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Ethyl Thiourea Derivative | S. aureus | 15.67 | |
| Ethyl Thiourea Derivative | E. coli | 31.25 | |
| Triazole Derivative | C. albicans | 12.50 |
Cytotoxicity and Anticancer Activity
Studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines:
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
- Case Studies : A study involving derivatives of thiourea demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range (5–10 µM) .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good solubility in organic solvents, indicating potential for oral bioavailability.
- Metabolism : In silico studies suggest that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, which may influence its bioactivity and toxicity profiles .
- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, but further studies are required to establish comprehensive toxicological data.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing ethyl 3-(3-(4-(trifluoromethoxy)phenyl)thioureido)-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Indole core formation : Condensation of substituted aldehydes with hydrazine derivatives under reflux (e.g., acetic acid/sodium acetate systems) .
- Thioureido group introduction : Reaction with 4-(trifluoromethoxy)phenyl isothiocyanate in ethanol, requiring precise temperature control (40–60°C) to avoid side reactions .
- Esterification : Ethyl ester formation via carbodiimide-mediated coupling, monitored by TLC for completion .
- Optimization : Solvent choice (polar aprotic solvents enhance yield), reaction time (2.5–3 hours for reflux steps), and stoichiometric ratios (1:1 for thiourea coupling) are critical .
Q. How is the purity and structural integrity of this compound validated during synthesis?
- Analytical Workflow :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and ≥95% purity thresholds .
- Structural Confirmation :
- NMR : and NMR to verify indole protons (δ 7.2–8.1 ppm), thioureido NH signals (δ 9.5–10.5 ppm), and trifluoromethoxy group ( NMR, δ -58 ppm) .
- Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H] at m/z 425.12) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Data Contradiction Analysis :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK-293 vs. HepG2) to identify cell-specific effects .
- Target Selectivity Screening : Use kinase profiling panels to differentiate off-target interactions (e.g., EGFR vs. VEGFR2 inhibition) .
- Metabolic Stability : Assess liver microsomal stability to rule out metabolite interference in activity assays .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding affinity prediction to targets like COX-2 or TLR4, using crystal structures (PDB: 5IKR, 4G8A) .
- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethoxy vs. methoxy groups) on activity using Hammett constants and logP values .
- MD Simulations : GROMACS for 100-ns trajectories to evaluate binding stability under physiological conditions .
Comparative Structural and Biological Activity Data
Key Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres for thioureido coupling to prevent hydrolysis .
- Data Interpretation : Cross-validate NMR assignments with 2D experiments (e.g., HSQC, HMBC) for complex indole derivatives .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical rigor (n ≥ 3, ANOVA with Tukey post-hoc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
